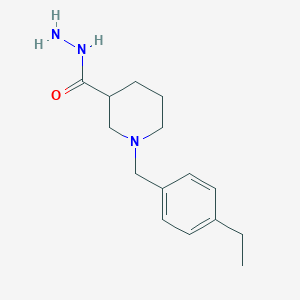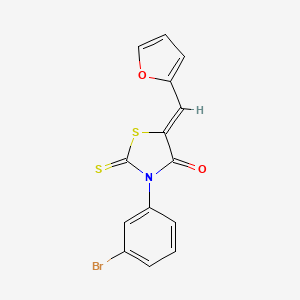
N-benzyl-3-(2-chlorophenyl)acrylamide
Vue d'ensemble
Description
N-benzyl-3-(2-chlorophenyl)acrylamide, also known as BCPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and materials science. BCPAA is a member of the acrylamide family, which is widely used in the production of polymers, plastics, and other industrial materials. In recent years, BCPAA has been studied extensively for its unique properties and potential applications in scientific research.
Applications De Recherche Scientifique
Polymerization and Material Science
UV-Induced Graft Polymerization : N-benzyl-3-(2-chlorophenyl)acrylamide derivatives can be used in UV-induced graft polymerization processes. For instance, Hong et al. (2009) demonstrated the use of benzophenone-incorporated acrylamide for grafting on cotton fabrics, enhancing their antibacterial properties (Hong, Liu, & Sun, 2009).
Controlled Radical Polymerization : Mori et al. (2005) explored the controlled radical polymerization of acrylamide derivatives, highlighting the potential to create polymers with specific properties (Mori, Sutoh, & Endo, 2005).
Surface Modification of Polymers : Ruckert and Geuskens (1996) used a water-soluble derivative of benzophenone for acrylamide grafting, showcasing the potential for modifying polymer surfaces (Ruckert & Geuskens, 1996).
Chemical Synthesis and Characterization
Synthesis of Novel Compounds : Studies like those conducted by Arsenyan et al. (2013) involved the synthesis of new compounds, like N-(benzoselenophen-3-yl)-3-phenyl-acrylamide, elucidating their molecular structure through X-ray analysis (Arsenyan, Paegle, & Belyakov, 2013).
Spectroscopic Investigation : Barım and Akman (2021) focused on the synthesis and characterization of benzofuran-based acrylamide monomers, using various spectroscopic methods to study molecular properties (Barım & Akman, 2021).
Applications in Environmental Science and Health
Antibacterial Properties : Research by Liu et al. (2011) revealed the antibacterial potential of acrylamide-type monomers derived from guaiacol, suggesting their utility in health and environmental applications (Liu et al., 2011).
- xicity**: Smith and Oehme (1991) reviewed the environmental fate and neurotoxicity of acrylamide and polyacrylamide, providing insights into the safety and environmental impact of these compounds (Smith & Oehme, 1991).
Propriétés
IUPAC Name |
(E)-N-benzyl-3-(2-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-15-9-5-4-8-14(15)10-11-16(19)18-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOXAMZVMQGAKT-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[5-(isopropylthio)pentyl]oxy}-2-methoxybenzene](/img/structure/B3846510.png)
![1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B3846513.png)


![1-[4-(2-methoxyphenoxy)butyl]piperidine](/img/structure/B3846521.png)
![O,O-diethyl [2-(diethylamino)-2-oxoethyl]phosphonothioate](/img/structure/B3846534.png)
![1-[3-(isopropylthio)propoxy]-2,3,5-trimethylbenzene](/img/structure/B3846538.png)
![4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846542.png)
![1-[6-(2-fluorophenoxy)hexyl]-1H-imidazole](/img/structure/B3846557.png)
![N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3846563.png)


![1-(3-methoxybenzyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B3846585.png)
